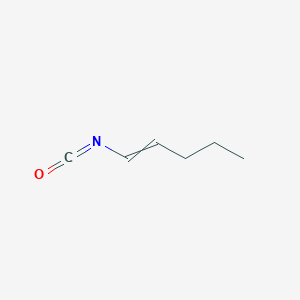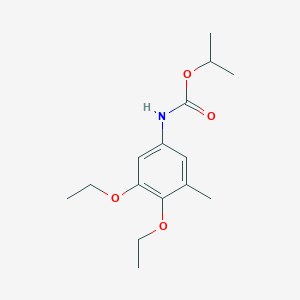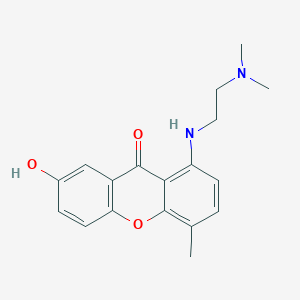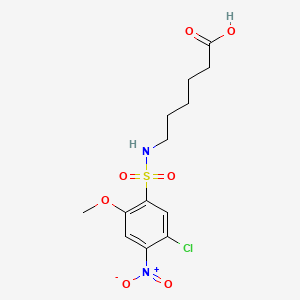![molecular formula C14H28INOS B14401692 1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide CAS No. 85109-33-7](/img/structure/B14401692.png)
1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Méthodes De Préparation
The synthesis of 1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide can be achieved through several synthetic routes. One common method involves the reaction of 1,2-dimethylpiperidine with 2-(pentanoylsulfanyl)ethyl iodide under specific reaction conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or sulfide derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide has several scientific research applications:
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide can be compared with other similar piperidine derivatives, such as:
1-Methylpiperidine: A simpler piperidine derivative with one methyl group, used as a precursor in organic synthesis.
2,6-Dimethylpiperidine: A piperidine derivative with two methyl groups at the 2 and 6 positions, used in the synthesis of pharmaceuticals.
1-Benzylpiperidine: A piperidine derivative with a benzyl group, known for its use in the synthesis of psychoactive substances.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentanoylsulfanyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
85109-33-7 |
|---|---|
Formule moléculaire |
C14H28INOS |
Poids moléculaire |
385.35 g/mol |
Nom IUPAC |
S-[2-(1,2-dimethylpiperidin-1-ium-1-yl)ethyl] pentanethioate;iodide |
InChI |
InChI=1S/C14H28NOS.HI/c1-4-5-9-14(16)17-12-11-15(3)10-7-6-8-13(15)2;/h13H,4-12H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
BDYPYEHLITZMRL-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(=O)SCC[N+]1(CCCCC1C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





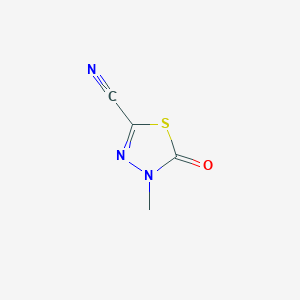
![ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate](/img/structure/B14401650.png)

![N,N-Dimethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14401660.png)
